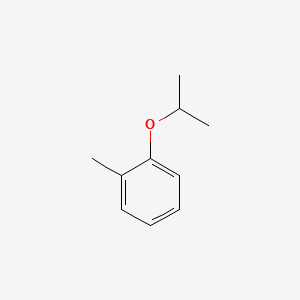

1-Isopropoxy-2-methylbenzene

Descripción

Contextual Significance in Organic Chemistry and Related Fields

The significance of 1-isopropoxy-2-methylbenzene in organic chemistry lies primarily in its utility as a scaffold for constructing more elaborate molecules. cymitquimica.com The isopropoxy and methyl groups on the benzene (B151609) ring influence the molecule's reactivity and steric properties, which can be strategically exploited in multi-step syntheses.

Derivatives of this compound are particularly notable. For instance, the introduction of additional functional groups, such as nitro and bromo groups, transforms the parent compound into a key intermediate for creating specialized chemicals. lookchem.com These substituted derivatives serve as crucial precursors in the synthesis of pharmaceuticals and fine chemicals. lookchem.com The presence of the isopropoxy group can modulate the electronic properties and solubility of the final products, while the methyl group can influence their metabolic stability and binding interactions in biological systems. vulcanchem.com

Overview of Current Research Trajectories Involving this compound

Current academic and industrial research involving this compound and its derivatives is multifaceted, extending into medicinal chemistry and materials science.

One significant area of research is the synthesis of heterocyclic compounds. A notable example is the use of a derivative, 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (B1418788), in the palladium-catalyzed Buchwald-Hartwig amination reaction to produce a series of 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole (B57391) derivatives. iosrjournals.orgresearchgate.net This research highlights the role of the this compound framework in constructing complex nitrogen-containing heterocycles, which are known to have a wide range of biological activities. iosrjournals.orgresearchgate.net

In the field of materials science, derivatives of this compound are being explored for their potential in organic electronics. The structural motif has been incorporated into donor-acceptor-donor (D-A-D) type small molecules. These molecules are investigated for their photovoltaic properties in bulk heterojunction organic solar cells. The isopropoxy group, in this context, acts as an electron-donating unit, influencing the electronic energy levels and, consequently, the performance of the solar cell device.

Furthermore, fluorinated analogs, such as 1-fluoro-4-isopropoxy-2-methylbenzene, are being investigated for applications in agrochemicals and polymer chemistry. vulcanchem.com The presence of the methyl and isopropoxy groups in these molecules is thought to enhance properties like soil adhesion for pesticides and impart thermal stability in polymers. vulcanchem.com

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound and its derivatives is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient and selective synthetic routes to functionalized this compound derivatives. This includes exploring various reaction types, such as electrophilic aromatic substitution and cross-coupling reactions, to introduce a range of functional groups onto the aromatic ring. iosrjournals.org

Exploration of Structure-Property Relationships: Researchers aim to understand how the isopropoxy and methyl groups, in concert with other substituents, influence the physicochemical and biological properties of the resulting molecules. This knowledge is crucial for the rational design of new compounds with desired functionalities, whether for pharmaceutical or material science applications.

Synthesis of Biologically Active Molecules: A significant objective is the use of this compound as a starting material for the synthesis of new potential therapeutic agents. The investigation into benzimidazole derivatives with potential antimicrobial activity is a clear example of this line of inquiry. iosrjournals.orgresearchgate.net

Creation of Advanced Functional Materials: The academic community is also focused on incorporating the this compound unit into novel organic materials. The goal is to develop new materials for applications in electronics, such as organic photovoltaics, by fine-tuning the molecular structure to achieve optimal performance characteristics.

In essence, while this compound may not always be the final functional molecule, its role as a versatile and foundational chemical entity continues to fuel diverse and important avenues of academic research.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCZAPKYZWFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187070 | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33426-60-7 | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033426607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 1 Isopropoxy 2 Methylbenzene and Its Derivatives

Established Synthetic Routes to 1-Isopropoxy-2-methylbenzene

The primary methods for synthesizing this compound involve the formation of the ether linkage, a fundamental transformation in organic chemistry.

Etherification Reactions for the Formation of the Isopropoxy Moiety

The most established and widely used method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The process involves the deprotonation of a phenol (B47542), in this case, o-cresol (B1677501) (2-methylphenol), to form a more nucleophilic phenoxide ion. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). byjus.comthieme-connect.de The resulting o-cresolate anion then attacks an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, displacing the halide and forming the ether bond. youtube.com

The reaction is generally conducted in polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to enhance the reaction rate. byjus.com While the Williamson synthesis is highly effective for primary alkyl halides, its application with secondary halides like isopropyl bromide can lead to a competing elimination (E2) reaction, which would produce propene as a byproduct. masterorganicchemistry.com Careful control of reaction conditions, such as temperature (typically 50-100 °C), is necessary to maximize the yield of the desired ether. byjus.com

| Reactant 1 (Nucleophile Precursor) | Base | Reactant 2 (Electrophile) | Solvent | Typical Conditions | Product |

| o-Cresol (2-Methylphenol) | Sodium Hydride (NaH) | Isopropyl Bromide | Acetonitrile | 50-100 °C, 1-8 h | This compound |

| o-Cresol (2-Methylphenol) | Potassium Hydroxide (KOH) | Isopropyl Chloride | DMF | 50-100 °C, 1-8 h | This compound |

| o-Cresol (2-Methylphenol) | Silver(I) Oxide (Ag₂O) | Isopropyl Iodide | Toluene (B28343) | Milder conditions | This compound |

This table summarizes common reagents and conditions for the Williamson ether synthesis of this compound.

Alkylation Reactions in the Synthesis of Related Compounds

While etherification directly forms the target molecule, alkylation reactions on the parent phenol, o-cresol, are crucial for producing structurally related compounds and isomers. The Friedel-Crafts alkylation of o-cresol with propylene (B89431) or isopropanol (B130326) over a solid acid catalyst, for instance, yields carvacrol (B1668589) (2-methyl-5-isopropylphenol), a key fragrance and antiseptic compound. researchgate.netscispace.com This reaction highlights the regioselectivity challenges in aromatic substitutions, as the alkyl group adds to the aromatic ring (C-alkylation) rather than the oxygen atom. nih.gov

Furthermore, the industrial production of o-cresol itself often relies on the methylation of phenol with methanol (B129727) over metal oxide catalysts. mdpi.com These alkylation strategies demonstrate the versatility of the phenolic scaffold and provide access to a broad family of substituted phenols that are isomeric to or precursors of derivatives of this compound.

Synthesis of Advanced Derivatives Incorporating the this compound Scaffold

The this compound core is a valuable building block for creating more complex and functionalized molecules. Modern synthetic methods enable precise modifications to this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The Buchwald-Hartwig amination, in particular, has been successfully applied to derivatives of this compound to synthesize advanced heterocyclic structures. researchgate.net

In a notable study, 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (B1418788) was coupled with a series of substituted benzimidazoles. researchgate.net This C-N bond-forming reaction was catalyzed by a palladium complex, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in 1,4-dioxane. researchgate.net This methodology allows for the modular assembly of complex aryl amines, which are of significant interest in medicinal chemistry. researchgate.net

| Aryl Halide Substrate | Coupling Partner (Nucleophile) | Catalyst | Solvent | Product Type |

| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | Benzimidazole (B57391) | Pd₂(dba)₃ | 1,4-Dioxane | 1-(5-Isopropoxy-2-methyl-4-nitrophenyl)-1H-benzo[d]imidazole |

| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | 6-Chlorobenzimidazole | Pd₂(dba)₃ | 1,4-Dioxane | 6-Chloro-1-(5-isopropoxy-2-methyl-4-nitrophenyl)-1H-benzo[d]imidazole |

| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | 6,7-Dichlorobenzimidazole | Pd₂(dba)₃ | 1,4-Dioxane | 6,7-Dichloro-1-(5-isopropoxy-2-methyl-4-nitrophenyl)-1H-benzo[d]imidazole |

| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | 6-Methylbenzimidazole | Pd₂(dba)₃ | 1,4-Dioxane | 1-(5-Isopropoxy-2-methyl-4-nitrophenyl)-6-methyl-1H-benzo[d]imidazole |

This table illustrates the Buchwald-Hartwig amination used to create advanced derivatives from a this compound scaffold. researchgate.net

Radical-Mediated Functionalization and Acyl Radical Generation

Radical chemistry offers alternative pathways for functionalizing the this compound scaffold, often with unique selectivity. The benzylic C-H bonds of the methyl group are susceptible to radical functionalization. rsc.orgnih.govacs.org For example, radical bromination can be used to install a bromine atom, creating a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions.

Modern photoredox catalysis has also opened new avenues for generating highly reactive acyl radicals from various precursors like carboxylic acids or aldehydes under mild, visible-light-mediated conditions. beilstein-journals.orgchinesechemsoc.org These acyl radicals can participate in a wide array of transformations, including additions to double bonds and aromatic systems. mdpi.comsioc-journal.cn A derivative of this compound bearing a carboxylic acid or aldehyde group could thus be converted into a key acyl radical intermediate, enabling the synthesis of complex ketones and other carbonyl-containing compounds. mdpi.com

Derivatization Strategies for Structure-Activity Relationship Studies

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing biological activity through Structure-Activity Relationship (SAR) studies. nih.govrroij.com The this compound scaffold has featured in such investigations.

For instance, the synthesis of various 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazoles via the Buchwald-Hartwig reaction was conducted specifically to evaluate their antimicrobial properties, a clear example of an SAR study. researchgate.net Similarly, research on allylbenzene (B44316) derivatives as potential inhibitors of the 15-lipoxygenase enzyme involved synthesizing molecules with an isopropoxy group to probe its effect on inhibitory potency. nih.gov These studies underscore how the isopropoxy-phenyl moiety can be strategically incorporated and modified to fine-tune interactions with biological targets, guiding the development of more effective therapeutic agents. researchgate.netnih.gov

Optimization of Reaction Conditions and Process Development for this compound Synthesis

While the primary goal is the formation of a C-O bond for this compound, the principles of catalytic systems and ligand design are often transferable from the more extensively studied C-N bond formations. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming both C-N and C-O bonds. mit.edu The choice of catalyst and, more specifically, the ligand coordinated to the metal center is paramount in determining the reaction's success. mit.edu

For the synthesis of aryl ethers, including this compound, palladium catalysts are often employed. The reactivity of these catalysts is profoundly influenced by the nature of the phosphine (B1218219) ligands attached to the palladium atom. Bulky, electron-rich biarylphosphine ligands have been found to be particularly effective. For instance, ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl have demonstrated high activity and stability in palladium-catalyzed C-N bond-forming processes, and similar ligands are effective for C-O bond formation. mit.edu In the context of synthesizing diaryl ethers, a new biarylphosphine ligand has been developed that facilitates the Pd-catalyzed C–O cross-coupling of a wide range of aryl halides and phenols under milder conditions. mit.edu A direct correlation was observed between the size of the ligand's substituents and the reactivity of the catalyst system. mit.edu

In a study on the palladium-catalyzed coupling of 3-bromopyridine (B30812) with o-cresol, it was found that the choice of ligand was critical. While older methods required high catalyst loading (8 mol% Pd) and high temperatures (115 °C), newer catalyst systems with optimized ligands can achieve the transformation under milder conditions. mit.edu The development of a new generation of ligands, such as 3-methyl-2-di-t-butylphosphinobiaryl, has enabled the challenging intermolecular C-O bond formation between primary alcohols and even electron-rich aryl halides under mild conditions. mit.edu

The following table summarizes representative palladium-based catalytic systems and their performance in C-O bond formation reactions relevant to the synthesis of this compound derivatives.

| Catalyst Precursor | Ligand | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)2 | 3-(di-tert-butylphosphino)biphenyl | Aryl Halide, o-cresol | NaH | Toluene | 100 | High | google.com |

| [(cinnamyl)PdCl]2 | 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 3-bromopyridine, o-cresol | NaOtBu | Toluene | 80 | 75-88 | mit.edu |

| Pd(OAc)2 | 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Aryl Bromide, Primary Alcohol | K3PO4 | Toluene | RT - 100 | 97 | nih.gov |

The reaction environment, particularly the choice of solvent and base, plays a critical role in the synthesis of this compound, significantly impacting both the yield and selectivity. In the context of the Williamson ether synthesis, a common method for preparing such ethers, the solvent influences the solubility of the reactants and the nucleophilicity of the alkoxide.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often favored as they can effectively solvate the cation of the alkoxide salt, thereby increasing the reactivity of the alkoxide anion. tandfonline.com The choice of base is equally important for deprotonating the phenolic hydroxyl group of o-cresol. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. core.ac.ukorgchemres.org

Phase-transfer catalysis (PTC) offers a powerful technique to enhance the reaction rate and yield in biphasic systems. cambridge.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkylating agent (e.g., isopropyl bromide). This approach can lead to higher selectivity and allows for milder reaction conditions. For the O-alkylation of m-cresol (B1676322) with benzyl (B1604629) chloride, a liquid-liquid-liquid phase-transfer catalysis system has been reported to be effective. cambridge.org

The table below illustrates the effect of different solvents and bases on the yield of aromatic ether synthesis, providing insights applicable to the preparation of this compound.

| Reactants | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| m-Cresol, Isopropyl Bromide | NaH | Acetone | - | 80 (Reflux) | ~50 | |

| m-Cresol, Isopropyl Bromide | NaOH (aq) | - | TBAB | 60 | 75 | |

| Phenols, Alkyl Tosylates | K2CO3 | Solvent-free (MW) | - | - | Excellent | orgchemres.org |

| Glycerol, Ethyl Bromide | KOH/Al2O3 | Ethanol | - | Reflux | 98 | tandfonline.com |

In some cases, particularly in Friedel-Crafts alkylation of cresols with isopropanol, the reaction can be tuned to favor either O-alkylation (ether formation) or C-alkylation. Lower temperatures tend to favor the formation of the O-alkylated product, this compound, whereas higher temperatures promote the C-alkylated isomers. semanticscholar.org

The transition of a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges and considerations. For the synthesis of this compound, scalability requires a focus on cost-effectiveness, safety, environmental impact, and process robustness.

The Williamson ether synthesis, due to its simplicity and use of relatively inexpensive starting materials, remains a popular choice for industrial-scale ether production. wikipedia.org However, traditional methods often require stoichiometric amounts of strong bases and may produce significant salt waste. iau.ir Modern advancements aim to develop catalytic versions of the Williamson synthesis to overcome these limitations. For instance, high-temperature (around 300 °C) catalytic Williamson ether synthesis using weaker alkylating agents has been shown to be highly selective and suitable for the industrial production of aromatic ethers. acs.org

Microwave-assisted synthesis has emerged as a technique to accelerate reaction rates and improve yields, potentially offering a scalable and efficient alternative to conventional heating. orgchemres.org A tandem scalable microwave-assisted Williamson synthesis for alkyl aryl ethers has been developed, demonstrating its potential for larger-scale production. orgchemres.orgorgchemres.org

For industrial production, process optimization also involves the use of continuous flow reactors, which can enhance efficiency, safety, and control over reaction conditions compared to batch processes. The choice of catalyst becomes even more critical at scale, with an emphasis on catalyst longevity, recyclability, and cost. Heterogeneous catalysts are often preferred in industrial settings as they can be more easily separated from the reaction mixture and potentially reused, reducing waste and cost. mdpi.com For example, a study on the alkylation of cresols utilized a reusable solid acid catalyst. mdpi.com

The following table outlines key considerations for scaling up the synthesis of this compound.

| Factor | Laboratory Scale Consideration | Industrial Scale Consideration | Reference |

|---|---|---|---|

| Reagents | High purity, specialty reagents may be used. | Cost-effective, readily available raw materials are essential. | acs.org |

| Catalyst | Homogeneous or heterogeneous catalysts can be used. | Heterogeneous catalysts are preferred for ease of separation and recycling. Catalyst lifetime is critical. | mdpi.com |

| Process | Typically batch reactions. | Continuous flow processes are often more efficient and safer. | tandfonline.com |

| Waste | Manageable amounts of waste. | Minimization of waste streams (e.g., salt byproducts) is a major economic and environmental driver. | iau.ir |

| Energy | Conventional heating is common. | Energy efficiency is a key cost factor. Alternative heating methods like microwave irradiation may be considered. | orgchemres.org |

Elucidation of Reactivity and Mechanistic Organic Chemistry of 1 Isopropoxy 2 Methylbenzene

Investigation of Nucleophilic Substitution Pathways Involving the Isopropoxy Moiety

Nucleophilic aromatic substitution (S_NAr) is a key reaction class for aryl compounds. However, its success is highly dependent on the electronic nature of the aromatic ring. byjus.com For a nucleophile to displace a leaving group on a benzene (B151609) ring, the ring must typically be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. dalalinstitute.commasterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of 1-isopropoxy-2-methylbenzene, both the isopropoxy and methyl groups are considered electron-donating. Consequently, the aromatic ring is electron-rich, which deactivates it towards traditional S_NAr reactions. youtube.com Nucleophilic attack on the aromatic ring is therefore unfavorable under standard conditions. Instead, any nucleophilic substitution is more likely to target the central carbon of the isopropyl group, which could lead to cleavage of the ether bond and the formation of 2-methylphenol. quora.com

To understand the intrinsic nucleophilicity of the isopropoxy group, it is instructive to examine its behavior in the gas phase, free from solvent effects. Gas-phase studies on the reactions of various anions with methyl chloride have shown a strong correlation between the charge distribution of an anion and its reactivity. yorku.ca Anions with highly localized charges, such as alkoxide ions, are found to be highly reactive. yorku.ca

In these solvent-free environments, alkoxide ions react rapidly with methyl chloride, primarily through nucleophilic substitution to produce chloride ions and the corresponding ether. yorku.ca This indicates that the isopropoxy anion, in isolation, is a potent nucleophile. The high reactivity is a consequence of the charge being concentrated on the oxygen atom, without the stabilizing (and shielding) effects of a solvent shell. yorku.ca

| Anion | Rate Constant (k) (cm³/molecule·s) | Reaction Probability |

|---|---|---|

| CH₃O⁻ (Methoxide) | 1.3 x 10⁻⁹ | 0.65 |

| C₂H₅O⁻ (Ethoxide) | 1.3 x 10⁻⁹ | 0.72 |

| (CH₃)₃CO⁻ (tert-Butoxide) | 8.0 x 10⁻¹⁰ | 0.50 |

| C₆H₅⁻ (Phenyl) | 2.0 x 10⁻¹¹ | 0.017 |

| C₆H₅CH₂⁻ (Benzyl) | < 3.0 x 10⁻¹³ | < 0.0003 |

The data illustrates that charge-localized alkoxide ions react orders of magnitude faster than charge-delocalized anions like benzyl (B1604629) anion.

The presence of a substituent at the ortho position to a reactive site can significantly influence the course and rate of a reaction through both steric and electronic effects. rsc.orglibretexts.org In this compound, the methyl group at the C2 position exerts steric hindrance around the C1 and C6 positions of the aromatic ring. libretexts.org

This steric bulk can impede the approach of a nucleophile or an electrophile, making reactions at adjacent positions less favorable compared to a sterically unhindered analogue like an p- or m-isomer. libretexts.org Studies on the nucleophilic aromatic substitution of 2,6-disubstituted phenyl ethers have shown that ortho substituents can reduce the rate constants for both the decomposition of the reaction intermediate back to reactants and its progression to products. rsc.org Furthermore, the ortho-methyl group has a mild electron-donating inductive effect, which further deactivates the ring toward nucleophilic attack while activating it for electrophilic substitution. dalalinstitute.comlibretexts.org Computational studies on substituted anisole (B1667542) dications have also shown that the position of a substituent (ortho, meta, or para) has a pronounced effect on fragmentation pathways, highlighting the directing influence of substitution patterns. acs.org

Reactivity of Isopropoxy Anions in Gas-Phase Reactions

Radical Processes and Photochemical Transformations Involving this compound Derivatives

Beyond ionic pathways, radical and photochemical reactions offer alternative and powerful methods for functionalizing aromatic ethers. These methods can proceed under mild conditions and often exhibit unique selectivity.

Radical intermediates from ethers can be generated through various methods. A common strategy involves hydrogen atom transfer (HAT), where a reactive radical abstracts a hydrogen atom from the substrate. rsc.orgcardiff.ac.uk In the case of this compound, the most likely sites for HAT are the C-H bonds on the methyl and isopropoxy groups. The generation of an alkoxy radical via HAT from an alcohol, followed by a 1,5-HAT, is a known process for C-H functionalization. cardiff.ac.uk

The existence of these transient radical species is often confirmed through radical trapping experiments. Reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene (B42955) are used to intercept and form stable adducts with the radical intermediates. rsc.orgrsc.org The detection of these adducts by techniques like mass spectrometry provides strong evidence for a radical-mediated mechanism. rsc.org

Visible-light photocatalysis has emerged as a versatile tool for driving organic transformations, including the cleavage and functionalization of aryl ethers. rsc.orgrsc.org These reactions often involve the generation of an arene radical cation as a key intermediate. chemrxiv.org For an electron-rich compound like this compound, a plausible mechanism involves the initial single-electron oxidation of the aromatic ring by an excited photocatalyst. chemrxiv.org

This radical cation intermediate can then undergo various subsequent reactions. For instance, in the presence of a hydrogen donor like isopropanol (B130326) and an acid, a synergistic system combining photocatalysis with acid catalysis can lead to the hydrogenolysis (cleavage) of the aryl C–O bond. rsc.orgrsc.org In other systems, photocatalytic methods have been used for the late-stage functionalization of aromatic ethers, such as the fluoroalkylation of benzo crown ethers, which proceeds in high yield and with excellent regioselectivity. cnr.itresearchgate.net These reactions are typically initiated by a photocatalyst, such as Eosin Y, in the presence of an electron donor. cnr.itresearchgate.net

| Substrate | Reaction Type | Photocatalyst | Key Reagents | Yield |

|---|---|---|---|---|

| Benzo-15-crown-5 | Fluoroalkylation | Eosin Y | Perfluoroalkyl iodide, TMEDA, LiCl | 92% |

| Benzo-18-crown-6 | Fluoroalkylation | Eosin Y | Perfluoroalkyl iodide, TMEDA, NaCl | 95% |

| Dibenzo-18-crown-6 | Fluoroalkylation | Eosin Y | Perfluoroalkyl iodide, TMEDA, KCl | 85% |

Generation and Trapping of Radical Intermediates

Metal-Catalyzed C-H and C-C Activation Studies on Related Aromatic Ethers

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the direct functionalization of otherwise inert C-H bonds. researchgate.net In many cases, these reactions are guided by a directing group on the substrate that coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond. acs.org

While ethers are generally considered weak coordinating groups, they have been successfully employed to direct C-H activation. acs.orgnih.gov A notable example is the palladium-catalyzed olefination of ortho-C–H bonds in arenes that are directed by a weakly coordinating ether functionality. nih.gov This was achieved using a Pd(II) catalyst in conjunction with a mono-protected amino acid (MPAA) ligand, which facilitates the C-H activation step. nih.gov This methodology demonstrates that the oxygen atom of the isopropoxy group in this compound could potentially direct a metal catalyst to functionalize the C-H bond at the C6 position or the methyl group at the C2 position. Such strategies provide a powerful means for building molecular complexity from simple aromatic precursors. researchgate.netbeilstein-journals.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetic and thermodynamic aspects of reactions involving this compound are crucial for understanding its reactivity, predicting reaction outcomes, and optimizing synthetic procedures. In the absence of direct experimental data for this specific molecule, we can draw parallels from related systems to discuss the anticipated kinetic and thermodynamic parameters.

The determination of rate constants provides quantitative insight into the speed of a chemical reaction. For this compound, the kinetics of its reactions will be influenced by both the isopropoxy group and the methyl group on the benzene ring.

The reactivity of the isopropoxy group itself can be considered by examining the gas-phase reactions of the isopropoxy anion. For instance, the reaction of the unsolvated isopropoxy anion with methyl chloride has been studied, providing a measure of its intrinsic nucleophilicity. In the gas phase at 22.5°C, the rate constant for this nucleophilic substitution reaction is significant, indicating the inherent reactivity of the alkoxide.

Another relevant model is the autoxidation of acyclic ethers like isopropyl ether. The propagation and termination rate constants for such reactions offer insights into the reactivity of the ether moiety towards radical species. cdnsciencepub.comcdnsciencepub.com These studies show that the presence of the ether oxygen can influence the stability of adjacent radicals, thereby affecting the kinetics of radical-mediated processes.

The synthesis of alkyl phenyl ethers often involves the reaction of a phenolate (B1203915) with an alkyl halide, a process where O-alkylation competes with C-alkylation of the aromatic ring. researchgate.net The regioselectivity and kinetics of this reaction are dependent on factors such as the solvent, the nature of the counter-ion, and the structure of the alkylating agent. researchgate.net For this compound, its formation via Williamson ether synthesis from 2-methylphenol would be subject to these kinetic controls.

Interactive Data Table: Rate Constants for Reactions of Related Species

| Reactants | Reaction Type | Rate Constant (k) | Temperature (°C) | Reference |

|---|---|---|---|---|

| (CH₃)₂CHO⁻ + CH₃Cl | Gas-Phase Nucleophilic Substitution | 1.1 x 10⁻⁹ cm³ molecule⁻¹ s⁻¹ | 22.5 | yorku.ca |

| Isopropyl Ether Autoxidation | Propagation | - | - | cdnsciencepub.comcdnsciencepub.com |

| Isopropyl Ether Autoxidation | Termination | - | - | cdnsciencepub.comcdnsciencepub.com |

Note: The table presents data for species related to this compound to infer its potential reactivity. Specific rate constants for reactions of this compound are not available in the cited literature.

The energy profile of a chemical reaction provides a detailed map of the energy changes that occur as reactants are converted into products, including the energies of transition states and intermediates. For this compound, we can anticipate the energy profiles of several key reaction types based on computational studies of analogous molecules.

Electrophilic Aromatic Substitution: The isopropoxy group is an activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. The methyl group is also an activating, ortho-, para-directing group. In this compound, these effects reinforce each other, suggesting that electrophilic attack will be highly favored at the positions ortho and para to the isopropoxy group (positions 4 and 6) and para to the methyl group (position 5). The energy profiles for these reactions would show relatively low activation barriers for substitution at these positions compared to the meta position. Studies on the Friedel-Crafts alkylation of anisole demonstrate the kinetic preference for ortho and para substitution. acs.org

Ether Cleavage: The cleavage of the ether bond in this compound can proceed through different mechanisms, often requiring strong acids like HBr or HI. The reaction likely involves protonation of the ether oxygen, followed by nucleophilic attack of the halide on the isopropyl group (an SN2-type mechanism) or on the aromatic ring (a more difficult process). The energy profile would be influenced by the stability of the carbocation that could be formed from the isopropyl group. Theoretical studies on the O-CH₃ bond dissociation enthalpy (BDE) in substituted anisoles show that electron-donating groups can weaken this bond. nih.gov By analogy, the methyl group in the ortho position of this compound would be expected to have a modest effect on the Ar-O bond strength. Computational studies on the pyrolysis of lignin (B12514952) model compounds, such as anisole and its derivatives, provide valuable data on the bond dissociation energies (BDEs) of the ether linkage, which are fundamental to understanding the thermodynamics of its cleavage. researchgate.netrsc.org For anisole, the calculated BDE of the O-CH₃ bond is approximately 65-67 kcal/mol. researchgate.net

C-H Bond Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. For electron-rich arenes like this compound, palladium-catalyzed C-H arylation is a possible transformation. Computational studies on the meta-C–H arylation of anisole derivatives reveal complex reaction pathways involving a cooperative catalytic system. acs.org The free energy profiles of such reactions indicate that the rate-determining step is often the initial carbopalladation. acs.org

Interactive Data Table: Calculated Bond Dissociation Energies (BDEs) for Related Compounds

| Compound | Bond | BDE (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Anisole | C₆H₅O-CH₃ | ~66 | DFT | researchgate.net |

| Guaiacol (2-Methoxyphenol) | ArO-CH₃ | 57.1 | - | rsc.org |

| Toluene (B28343) | C₆H₅-CH₃ | ~88 | - | acs.org |

Note: This table provides calculated bond dissociation energies for bonds present in compounds structurally related to this compound to estimate the energetic requirements for its chemical transformations.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the chemical environment and connectivity of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in 1-isopropoxy-2-methylbenzene. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

In the ¹H NMR spectrum of a related compound, 4-Bromo-1-isopropoxy-2-methylbenzene, the isopropoxy group protons exhibit a characteristic splitting pattern. The six methyl protons (CH₃) appear as a doublet at approximately 1.08 ppm, while the methine proton (CH) is observed as a multiplet between 2.09 and 2.19 ppm. core.ac.uk The methyl group attached to the benzene (B151609) ring appears as a singlet at 2.24 ppm. core.ac.uk The aromatic protons show signals in the range of 6.69 to 7.28 ppm. core.ac.uk While these values are for a brominated analog, they provide a strong indication of the expected regions for the proton signals in this compound itself.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (4H) | 6.8 - 7.2 | Multiplet |

| Isopropoxy CH (1H) | 4.4 - 4.6 | Septet |

| Aromatic CH₃ (3H) | ~2.2 | Singlet |

| Isopropoxy CH₃ (6H) | ~1.3 | Doublet |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. chemguide.co.ukmasterorganicchemistry.com

For aromatic compounds, carbons directly bonded to oxygen appear at lower field (higher ppm values), typically in the range of 155-160 ppm. chemguide.co.uk The other aromatic carbons resonate between 110 and 140 ppm. chemguide.co.uk The carbons of the isopropoxy group are expected at higher field, with the methine carbon (CH) appearing around 70 ppm and the methyl carbons (CH₃) around 22 ppm. The methyl group attached to the aromatic ring would likely show a signal around 16-20 ppm. chemguide.co.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | 155 - 158 |

| C-CH₃ (Aromatic) | 128 - 132 |

| Aromatic CH | 115 - 127 |

| Isopropoxy CH | 69 - 72 |

| Isopropoxy CH₃ | 21 - 23 |

| Aromatic CH₃ | 15 - 17 |

Note: These are predicted values based on typical ranges for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the structure of this compound, researchers employ two-dimensional (2D) NMR techniques. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity. researchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com For this compound, a COSY spectrum would show a cross-peak between the methine proton of the isopropoxy group and the six methyl protons, confirming their connectivity. It would also reveal couplings between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates protons directly to the carbons they are attached to. emerypharma.comcolumbia.edu This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. youtube.comcolumbia.edu This is crucial for establishing the connectivity between different functional groups. In the case of this compound, an HMBC spectrum would show a correlation between the methine proton of the isopropoxy group and the aromatic carbon it is attached to (a three-bond correlation). It would also show correlations between the aromatic methyl protons and the adjacent aromatic carbons. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns. chegg.com

The molecular weight of this compound (C₁₀H₁₄O) is 150.22 g/mol . nih.govchemscene.com The molecular ion peak ([M]⁺) in the mass spectrum would therefore be expected at an m/z of 150.

Common fragmentation patterns for ethers involve the cleavage of the C-O bond. libretexts.org For this compound, a likely fragmentation would be the loss of the isopropyl group (mass of 43) or a propylene (B89431) molecule (mass of 42) through rearrangement, leading to significant peaks at m/z 107 or 108, respectively. Another characteristic fragmentation in aromatic compounds is the formation of a tropylium (B1234903) ion (m/z 91) from the benzene ring portion of the molecule. chegg.com The loss of a methyl group (mass of 15) from the parent ion can also occur, resulting in a peak at m/z 135. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula as C₁₀H₁₄O. rsc.org The exact mass of this compound is 150.104465066 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. asianpubs.org In GC-MS analysis, a sample is first separated into its individual components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. researchgate.netnih.gov

This technique is particularly useful for analyzing complex mixtures and can be used to identify this compound in a sample by matching its retention time and mass spectrum to that of a known standard. asianpubs.org The fragmentation pattern observed in the MS component of the analysis provides a "fingerprint" for the molecule, aiding in its positive identification. researchgate.netnih.gov

Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry in Complex Mixtures

Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry is a rapid and effective ionization technique used for the analysis of solid and liquid samples, including complex mixtures, with minimal to no sample preparation. interchim.comnih.gov The method involves placing the sample on the tip of a glass capillary, which is then heated by a stream of hot nitrogen gas. osti.gov This process causes the thermal desorption and vaporization of the analyte, which is subsequently ionized by a corona discharge at atmospheric pressure before entering the mass spectrometer. interchim.comosti.gov

This technique is particularly advantageous for its speed, providing mass analysis in under a minute, and its ability to analyze samples directly, bypassing the need for chromatographic separation. interchim.com In the context of complex mixtures, such as reaction monitoring or formulation analysis, ASAP-MS can quickly identify the presence of this compound by detecting its protonated molecule, [M+H]⁺, or its molecular ion, M⁺. researchgate.net The technique's utility is enhanced by its compatibility with non-destructive analyses; for instance, a sample can be analyzed by FT-IR spectroscopy and subsequently by ASAP-MS. nih.gov

While specific studies detailing the ASAP-MS analysis of this compound are not prevalent, the methodology is well-suited for its qualitative identification in various matrices. Research on other complex molecules has demonstrated the power of ASAP-MS to provide clear mass spectra from crude reaction mixtures, confirming the presence of target compounds and identifying byproducts or residual starting materials. dur.ac.ukresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorption bands that confirm its structure as a phenyl alkyl ether.

The most definitive feature for an ether linkage is the C–O stretching vibration. Phenyl alkyl ethers typically display two strong C–O stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch in the 1050-1150 cm⁻¹ range. openstax.org Other significant absorptions include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹) and from the aliphatic isopropyl and methyl groups (just below 3000 cm⁻¹). amazonaws.com The presence of the benzene ring is further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands, the positions of which are indicative of the 1,2-disubstitution pattern.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Confirms the presence of the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Arises from the isopropyl and methyl groups. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Multiple bands are characteristic of the aromatic ring skeletal vibrations. |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Characteristic of aryl-alkyl ethers. openstax.org |

| Symmetric C-O-C Stretch | 1050 - 1150 | Strong | Characteristic of the ether functional group. openstax.org |

| Aromatic C-H Out-of-Plane Bend | 730 - 770 | Strong | Indicative of ortho (1,2) disubstitution on the benzene ring. |

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy techniques like UV-Vis and fluorescence spectroscopy probe the electronic energy levels of a molecule, providing insights into its electronic structure and optical behaviors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from the ground state to higher energy excited states. The primary chromophore in this compound is the substituted benzene ring. The presence of the isopropoxy (an auxochrome) and methyl groups modifies the electronic transitions of the benzene ring, causing shifts in the absorption maxima (λmax).

The spectrum is expected to show two main absorption bands characteristic of substituted benzenes:

The E₂-band , a high-intensity absorption typically occurring around 220 nm.

The B-band , a lower-intensity absorption with fine vibrational structure, which is formally forbidden in unsubstituted benzene but becomes allowed upon substitution. For this compound, this band would be expected in the 260-280 nm region.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition Band | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| E₂-band | ~220 | High | Corresponds to a π → π* transition within the benzene ring. |

| B-band | ~270 | Low to Medium | A π → π* transition, often showing vibrational fine structure in non-polar solvents. |

Fluorescence Spectroscopy and Excited State Characterization

Fluorescence is the emission of light from a molecule after it has absorbed light and entered an excited electronic state. Simple aromatic ethers such as this compound are generally not fluorescent. The electronic structure and lack of an extensive, rigid π-conjugated system mean that non-radiative decay pathways (like vibrational relaxation and intersystem crossing) are much more efficient processes for returning to the ground state than radiative decay (fluorescence).

Significant fluorescence is typically observed only when the isopropoxy-methylbenzene moiety is covalently linked to a known fluorophore. In such cases, the group can act as an electronic modifier, tuning the photophysical properties (e.g., emission wavelength, quantum yield) of the fluorescent core. For example, research on complex fluorescent sensors and materials sometimes involves reagents like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) to introduce the isopropoxy group, but the resulting fluorescence originates from a different part of the molecule, such as an anthracene (B1667546) or BODIPY core. polyu.edu.hkrsc.org Therefore, the characterization of an excited state for this compound itself is not a common research focus, as it does not possess inherent emissive properties.

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achieved through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystalline lattice. For a compound to be analyzed by single-crystal X-ray diffraction, it must first be obtained in the form of a well-ordered, single crystal.

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. The compound exists as a liquid at room temperature, which presents challenges for crystallization. chemical-suppliers.euresearchgate.net Techniques for growing suitable crystals from liquids often involve cooling the substance to low temperatures until it solidifies, a process that does not always yield a single crystal of sufficient quality for diffraction experiments.

While crystallographic data for the parent phenol (B47542), o-cresol (B1677501), is available, and studies have been conducted on derivatives such as 1-bromo-2-isopropoxy-4-methylbenzene, this information does not directly describe the solid-state structure of this compound. evitachem.comnih.gov The substitution pattern on the benzene ring significantly influences crystal packing and molecular conformation. Therefore, data from related compounds cannot be used to definitively represent the crystal structure of the title compound.

In the absence of experimental crystallographic data, computational methods are often employed to predict the lowest energy conformation of a molecule. However, these theoretical models are not a substitute for experimental determination of the solid-state structure via X-ray crystallography.

Further research, focused on developing suitable crystallization techniques for this compound, would be required to elucidate its solid-state molecular structure and provide the empirical data for a complete crystallographic description.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

| Note: A comprehensive search of scientific literature did not yield specific experimental X-ray crystallographic data for this compound. Therefore, the crystallographic parameters remain undetermined. |

Computational and Theoretical Chemistry Approaches for 1 Isopropoxy 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the realm of chemistry and materials science, DFT is one of the most popular and versatile methods available. It is employed to predict a wide array of molecular properties, including geometric structures, electronic properties, and vibrational frequencies. DFT calculations for 1-isopropoxy-2-methylbenzene are foundational for understanding its fundamental chemical characteristics. A critical challenge for density functional theory (DFT) in practice is its limited ability to treat static electron correlation, leading to errors in its prediction of charges, multiradicals, and reaction barriers. arxiv.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a local minimum on the potential energy surface. conflex.net For this compound, this involves determining the preferred orientation of the isopropoxy group relative to the tolyl group. The molecule possesses conformational flexibility due to rotation around the C(aromatic)-O and O-C(isopropyl) bonds.

Conformational analysis using DFT would explore the potential energy surface by systematically rotating these bonds to identify all possible conformers and their relative energies. The most stable conformer is the one with the lowest energy, representing the most probable structure of the molecule. The results of such an analysis are crucial for accurately predicting other molecular properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound Disclaimer: The following data are illustrative examples based on typical values for similar chemical structures and are intended to represent the type of results obtained from DFT calculations.

| Parameter | Atom Connection | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(aromatic)-C(aromatic) | ~ 1.39 - 1.41 | |

| C(aromatic)-C(methyl) | ~ 1.51 | |

| C(aromatic)-O | ~ 1.37 | |

| O-C(isopropyl) | ~ 1.43 | |

| C(isopropyl)-H | ~ 1.10 | |

| C(methyl)-H | ~ 1.09 | |

| **Bond Angles (°) ** | ||

| C-O-C | ~ 118.0 | |

| C-C(aromatic)-O | ~ 119.5 | |

| C-C(aromatic)-C(methyl) | ~ 121.0 | |

| **Dihedral Angles (°) ** | ||

| C(aromatic)-C(aromatic)-O-C | ~ 90.0 |

Electronic Structure Investigations (Frontier Molecular Orbitals: HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. mnstate.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be a π-orbital localized on the electron-rich aromatic ring, while the LUMO is likely a corresponding π*-antibonding orbital.

Table 2: Illustrative Frontier Orbital Properties for this compound Disclaimer: The following data are illustrative examples based on typical values for similar chemical structures and are intended to represent the type of results obtained from DFT calculations.

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV |

Analysis of Charge Distribution and Molecular Electrostatic Potential

DFT calculations provide a detailed picture of the electron distribution within a molecule. This information can be visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution from the perspective of an approaching positive point charge. libretexts.orgwuxiapptec.com MEP maps are color-coded to indicate different regions of electrostatic potential.

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atom of the isopropoxy group due to its high electronegativity and lone pairs of electrons. The π-system of the benzene (B151609) ring also contributes to negative potential above and below the plane of the ring. Regions with a positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, primarily located around the hydrogen atoms.

Atomic partial charges, which can be calculated using various population analysis schemes (e.g., Mulliken, Hirshfeld), quantify the charge localized on each atom.

Table 3: Illustrative Atomic Partial Charges for Key Atoms in this compound Disclaimer: The following data are illustrative examples based on typical values for similar chemical structures and are intended to represent the type of results obtained from DFT calculations.

| Atom | Partial Charge (e) |

|---|---|

| O (isopropoxy) | ~ -0.55 |

| C (aromatic, attached to O) | ~ +0.30 |

| C (aromatic, attached to methyl) | ~ -0.10 |

| C (isopropyl, attached to O) | ~ +0.25 |

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical vibrational spectroscopy, through DFT calculations, is a valuable tool for interpreting and predicting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. nasa.gov These calculated frequencies generally show good agreement with experimental data and can aid in the assignment of spectral bands to specific molecular motions. nist.gov

For this compound, key vibrational modes would include the aromatic C-H stretching, aliphatic C-H stretching of the methyl and isopropyl groups, C-C stretching within the aromatic ring, and the characteristic C-O-C stretching of the ether linkage.

Table 4: Illustrative Predicted Vibrational Frequencies for this compound Disclaimer: The following data are illustrative examples based on typical values for similar chemical structures and are intended to represent the type of results obtained from DFT calculations. Calculated frequencies are often scaled to better match experimental values.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | ~ 3050 |

| Aliphatic C-H Stretch | 3000 - 2850 | ~ 2970 |

| Aromatic C=C Stretch | 1600 - 1450 | ~ 1580, 1490 |

| Asymmetric C-O-C Stretch | 1260 - 1000 | ~ 1245 |

| Symmetric C-O-C Stretch | 1260 - 1000 | ~ 1080 |

Elucidation of Reaction Mechanisms and Transition States (Potential Energy Surface Scans)

DFT calculations are instrumental in exploring the mechanisms of chemical reactions by mapping the potential energy surface (PES). researchgate.net A PES scan involves calculating the energy of the system as a function of specific geometric parameters that define the reaction coordinate. This allows for the identification of stationary points, including reactants, products, intermediates, and, most importantly, transition states. bath.ac.uk

A transition state represents the highest energy point along the minimum energy path between reactants and products and is characterized as a first-order saddle point on the PES. nih.gov The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For this compound, DFT could be used to study reactions such as electrophilic aromatic substitution, elucidating the preferred positions of attack (ortho, meta, para) by calculating the activation energies for each pathway.

Table 5: Illustrative Energy Profile for a Hypothetical Electrophilic Substitution on this compound Disclaimer: The following data are illustrative examples based on typical values for similar chemical structures and are intended to represent the type of results obtained from DFT calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + E⁺) | 0.0 |

| Transition State (para-attack) | +15.2 |

| Transition State (ortho-attack) | +16.5 |

| Product (para-substituted) | -5.0 |

Assessment of Reactivity Indices and Chemical Hardness/Softness

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. frontiersin.org These global reactivity descriptors are derived from the energies of the frontier molecular orbitals. Key indices include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. mdpi.com It is approximated as η ≈ (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / 2η. researchgate.net

These indices provide a quantitative basis for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 6: Illustrative Global Reactivity Indices for this compound Disclaimer: The following data are illustrative examples based on typical values for similar chemical structures and are intended to represent the type of results obtained from DFT calculations, based on the illustrative values from Table 2.

| Reactivity Index | Formula | Illustrative Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.65 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.34 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic excited-state properties of molecules. rsc.orgmdpi.com It is an extension of Density Functional Theory (DFT) designed to describe the response of electrons to time-dependent electromagnetic fields, such as light. researchgate.net For this compound, TD-DFT calculations would be instrumental in predicting its ultraviolet-visible (UV-Vis) absorption spectrum, which is a key characteristic related to its electronic structure.

The primary outputs of a TD-DFT calculation are the vertical excitation energies and their corresponding oscillator strengths. researchgate.net The excitation energy corresponds to the energy difference between the ground state and an excited state, which can be directly related to the wavelength of maximum absorption (λmax). researchgate.net The oscillator strength is a measure of the probability of a given electronic transition, indicating the intensity of the corresponding absorption band. researchgate.net

Key applications of TD-DFT for this compound would include:

Prediction of Absorption Spectra: Simulating the UV-Vis spectrum to identify the λmax values. These calculations can help assign the observed experimental absorption bands to specific electronic transitions, such as π → π* transitions within the benzene ring. rsc.org

Analysis of Molecular Orbitals: Identifying the specific molecular orbitals involved in the electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). rsc.org This analysis reveals how the electron density is redistributed upon excitation.

Solvent Effects: By incorporating solvent models like the Polarizable Continuum Model (PCM), TD-DFT can simulate how the absorption spectrum of this compound might change in different solvent environments. researchgate.netresearchgate.net

While TD-DFT is a powerful and popular method due to its favorable balance of accuracy and computational cost, specific studies detailing the excited state properties and absorption maxima for this compound are not prevalent in the reviewed literature. rsc.orgchemrxiv.org However, the methodology remains a standard approach for such investigations in organic molecules. scirp.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior and intermolecular interactions of this compound in various environments, such as in a liquid state or in solution. massey.ac.nzkoreascience.kr

An MD simulation of this compound would involve creating a simulation box containing multiple molecules and allowing them to interact over a set period under specific conditions (e.g., constant temperature and pressure). koreascience.kr Analysis of the resulting trajectory can reveal important properties:

Dynamic Behavior: This includes the rotational and translational motion of the molecules. Key parameters that can be calculated are self-diffusion coefficients, which describe the rate at which molecules move through the liquid, and rotational correlation times, which characterize the reorientation of the molecules. koreascience.kr The flexibility of the isopropoxy group, specifically the rotation around the C-O bonds, can also be monitored to understand conformational dynamics. nih.gov

Intermolecular Interactions: The simulations provide insight into how molecules of this compound arrange themselves with respect to their neighbors. mdpi.com This is often analyzed using the Radial Distribution Function (RDF), g(r), which describes the probability of finding another molecule at a certain distance from a reference molecule. koreascience.krmdpi.com Peaks in the RDF can indicate preferred intermolecular distances corresponding to specific packing arrangements, such as those driven by van der Waals forces or potential C-H···π interactions. mdpi.com

Although MD simulations are a standard technique for studying the liquid-state properties of organic molecules like benzene and toluene (B28343) koreascience.kr, specific MD studies focused solely on this compound were not identified in the available literature. Such a study would be valuable for understanding its bulk properties and behavior as a solvent or solute.

Quantum Chemical Basis Sets and Functional Selection for Computational Accuracy

The accuracy of quantum chemical calculations, including those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is critically dependent on the choice of two key components: the basis set and the exchange-correlation functional. rsc.org

A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The size and type of basis set determine the flexibility the calculation has to describe the distribution of electrons around the atoms. Larger basis sets provide more accurate results but at a significantly higher computational cost. nih.gov

Pople Basis Sets: These are widely used and designated by notations like 6-31G(d,p). Here, "6-31G" indicates a split-valence basis set where core orbitals are described by one function and valence orbitals by two. wikipedia.org The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions.

Correlation-Consistent Basis Sets: Developed by Dunning, these sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set (CBS) limit. The "aug" prefix indicates the addition of diffuse functions, which are essential for describing anions, excited states, and weak intermolecular interactions.

Specialized Basis Sets: For specific properties like core-dependent phenomena, specialized basis sets may be required to achieve high accuracy. arxiv.org

The exchange-correlation functional is the component of DFT that approximates the complex many-electron interactions. mdpi.com The choice of functional significantly impacts the results.

Local Density Approximation (LDA): An early class of functionals, now considered relatively inaccurate for most chemical applications. rsc.org

Generalized Gradient Approximation (GGA): Functionals like BP86 and PBE improve upon LDA by considering the gradient of the electron density. rsc.org

Hybrid Functionals: These functionals, such as the popular B3LYP and PBE0, incorporate a portion of exact Hartree-Fock exchange, often leading to better accuracy for a wide range of molecular properties, including reaction energies and electronic spectra. mdpi.comresearchgate.netrsc.org

Range-Separated Functionals: Functionals like CAM-B3LYP are specifically designed to better handle long-range interactions and are often recommended for calculating charge-transfer excited states. researchgate.netresearchgate.net

The optimal combination of basis set and functional depends on the property being investigated and the desired balance between accuracy and computational resources. For this compound, a geometry optimization might start with B3LYP/6-31G(d,p), while more accurate energy or spectroscopic calculations would necessitate a larger basis set like aug-cc-pVTZ and potentially a different functional like PBE0 or CAM-B3LYP. researchgate.netrsc.org

Table 1: Common Basis Sets and DFT Functionals for Computational Chemistry

| Component | Type | Examples | Typical Application |

|---|---|---|---|

| Basis Set | Pople Split-Valence | 6-31G(d,p), 6-311+G(2d,p) | Routine geometry optimizations and frequency calculations. |

| Correlation-Consistent | cc-pVDZ, cc-pVTZ | High-accuracy energy calculations, systematic convergence studies. | |

| Augmented Correlation-Consistent | aug-cc-pVDZ, aug-cc-pVTZ | Systems with diffuse electron density (anions), excited states, non-covalent interactions. | |

| Functional | GGA | BP86, PBE | Solid-state physics, systems where computational cost is a major factor. |

| Hybrid GGA | B3LYP, PBE0 | General-purpose calculations of molecular structures, energies, and properties. |

Analysis of Intermolecular Interactions (e.g., Natural Bond Orbital (NBO) Analysis, Hirshfeld Analysis)

To understand the subtle forces that govern the structure and properties of this compound in condensed phases, computational methods that analyze intermolecular interactions are essential. Natural Bond Orbital (NBO) and Hirshfeld surface analyses are two prominent techniques for visualizing and quantifying these interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular wave function into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and core orbitals. uni-muenchen.deresearchgate.net A key feature of NBO analysis is its ability to quantify stabilizing donor-acceptor interactions using second-order perturbation theory. numberanalytics.com This reveals the extent of electron delocalization (hyperconjugation) from filled (donor) NBOs to empty (acceptor) NBOs.

For this compound, NBO analysis can be used to investigate:

Intramolecular Interactions: This includes the delocalization of electron density from the oxygen atom's lone pairs (n_O) into the antibonding π* orbitals of the benzene ring (n_O → π*_C=C). This interaction is fundamental to the electronic properties of alkoxybenzenes.

Intermolecular Interactions: In a dimer or cluster of molecules, NBO can identify and quantify intermolecular hydrogen bonds (e.g., C-H···O) and other weak interactions by calculating the stabilization energy (E(2)) between an orbital on one molecule and an orbital on another. uba.armdpi.com

Table 2: Potential NBO Donor-Acceptor Interactions in this compound

| Type | Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | Interaction Description |

|---|---|---|---|

| Intermolecular | Lone Pair of Oxygen (n_O) | Antibonding C-H orbital (σ*_C-H) | Weak C-H···O hydrogen bond |

| Bonding C-H orbital (σ_C-H) | Lone Pair of Oxygen (n*_O) | Weak C-H···O hydrogen bond | |

| π orbital of Benzene Ring (π_C=C) | Antibonding C-H orbital (σ*_C-H) | C-H···π interaction |

| Intramolecular | Lone Pair of Oxygen (n_O) | Antibonding π orbital of Ring (π*_C=C) | Resonance delocalization |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method for visualizing and quantifying intermolecular interactions within a crystal structure. rsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. researchgate.net

Key features of this analysis include:

d_norm Mapping: The surface is colored based on the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. researchgate.net

Analysis of similar molecules shows that packing is often dominated by a large number of weak H···H interactions, with C-H···π and other specific contacts also playing a significant role. nih.govscirp.org This method provides a powerful visual and quantitative tool for understanding how molecules of this compound would pack in the solid state.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Toluene |

| Anisole (B1667542) |

Exploration of Advanced Biological Activities and Structure Activity Relationships of 1 Isopropoxy 2 Methylbenzene Derivatives

Role as an Intermediate in Pharmaceutical Synthesis and Drug Design

The scaffold of 1-isopropoxy-2-methylbenzene is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its substituted forms, such as 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene (B1375389) and 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (B1418788), serve as key pharmaceutical intermediates. senovaph.comcphi-online.com For example, 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene has been utilized as an intermediate in the synthesis of ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. senovaph.com

Furthermore, research has demonstrated the synthesis of novel 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole (B57391) derivatives. researchgate.net This was achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction, highlighting the utility of the this compound framework in constructing complex heterocyclic systems known for their broad pharmacological activities. researchgate.net These synthetic routes underscore the importance of this chemical family as foundational structures in the design and development of new pharmaceutical agents. researchgate.netsmolecule.com

Structure-Activity Relationship (SAR) Studies of this compound and Related Isopropoxy-substituted Aromatic Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound and related structures, these studies have provided valuable insights into how specific chemical modifications influence biological activity.